N~1~,N~8~-Dioctylnaphthalene-1,8-diamine
Description
N¹,N⁸-Dioctylnaphthalene-1,8-diamine is a substituted naphthalene diamine derivative featuring two octyl chains (-C₈H₁₇) attached to the amino groups at the 1- and 8-positions of the naphthalene core. The octyl substituents likely enhance lipophilicity and steric bulk compared to shorter-chain analogs, influencing solubility, crystallinity, and electronic behavior .
Properties
CAS No. |
135838-70-9 |
|---|---|
Molecular Formula |
C26H42N2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-N,8-N-dioctylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-21-27-24-19-15-17-23-18-16-20-25(26(23)24)28-22-14-12-10-8-6-4-2/h15-20,27-28H,3-14,21-22H2,1-2H3 |
InChI Key |
XHMMRCWBLMTJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC=CC2=C1C(=CC=C2)NCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine can be synthesized through the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene . The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amine groups.
Industrial Production Methods
In an industrial setting, the synthesis of N1,N~8~-Dioctylnaphthalene-1,8-diamine may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated amines.
Substitution: Alkylated or acylated naphthalenediamine derivatives.
Scientific Research Applications
N~1~,N~8~-Dioctylnaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~8~-Dioctylnaphthalene-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1,8-Bis(dimethylamino)naphthalene (Proton-Sponge)
- Structure : N,N,N',N'-Tetramethyl groups.
- Molecular Weight : 214.31 g/mol .
- Physical Properties : Melting point 103–104°C; high basicity (pKa ~12.1) due to steric strain relief upon protonation .
- Applications: Widely used as a non-nucleophilic base in organic synthesis and catalysis .
- Key Differences : Shorter methyl groups reduce steric hindrance compared to dioctyl derivatives, favoring stronger basicity and crystallinity.
Ethynyl-Substituted Derivatives
- Examples :
- 5b : 7,7'-(Buta-1,3-diyne-1,4-diyl)bis(2-((4-methoxyphenyl)ethynyl)-N¹,N¹,N⁸,N⁸-tetramethylnaphthalene-1,8-diamine)
- Molecular Weight : 725.34 g/mol; yellow-orange solid, mp 204–205°C .
- Applications : Cross-conjugated systems for optoelectronic materials; substituents tune absorption/emission properties .
- Key Differences : Ethynyl groups introduce π-conjugation, enhancing electronic properties but reducing solubility compared to alkylated derivatives.
1,8-Diaminonaphthalene (Parent Compound)
- Structure : Unsubstituted -NH₂ groups.
- Molecular Weight : 158.20 g/mol .
- Applications : Precursor for heterocycles (e.g., perimidines) and bioactive compounds; used in pharmaceutical synthesis .
- Key Differences: Higher reactivity due to free amino groups but lower stability compared to alkylated derivatives.
Metal-Coordinated Complexes
- Example: Dichloro-µ²,µ²-naphthalene-1,8-diyl-bis(N,N,N',N'-tetramethylethylenediamino)tetracopper(I) .
- Key Differences : Metal coordination introduces redox activity, unlike purely organic analogs.
Structural and Functional Analysis
Impact of Substituents
Hypothetical Properties of N¹,N⁸-Dioctylnaphthalene-1,8-diamine
- Molecular Weight : Estimated ~428.68 g/mol (C₂₈H₄₄N₂).
- Solubility: Likely soluble in non-polar solvents (e.g., hexane, chloroform) due to octyl chains.
- Melting Point : Expected lower than methyl analogs (e.g., <100°C) due to reduced crystallinity.
- Applications: Potential use in surfactants, lipid-based drug delivery, or as a steric hindrance agent in catalysis.
Research Findings and Limitations
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